1-(4-Chlorophenyl)-2-methylpropan-1-one

Description

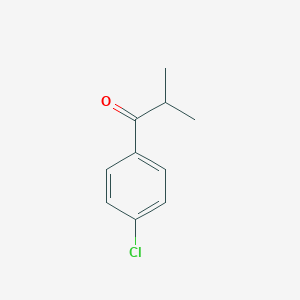

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFSBRKAUAGND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171983 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18713-58-1 | |

| Record name | 4′-Chloroisobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18713-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018713581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known by its common name 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, provides a versatile scaffold for the development of more complex molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details and data relevant to researchers in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Chloroisobutyrophenone, p-Chloroisobutyrophenone | [1] |

| CAS Number | 18713-58-1 | [1] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| Appearance | Not definitively reported; likely a solid or oil at room temperature. | |

| Melting Point | Not definitively reported. | |

| Boiling Point | Not definitively reported. | |

| Solubility | Expected to be soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Predicted and available experimental data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Solvent | CDCl₃ (predicted) |

| Frequency | Not specified |

| Chemical Shift (δ) [ppm] | Assignment |

| ~7.85 (d, 2H) | Aromatic protons ortho to the carbonyl group |

| ~7.40 (d, 2H) | Aromatic protons meta to the carbonyl group |

| ~3.50 (sept, 1H) | Methine proton (-CH) of the isopropyl group |

| ~1.20 (d, 6H) | Methyl protons (-CH₃) of the isopropyl group |

| ¹³C NMR | |

| Solvent | Not specified |

| Frequency | Not specified |

| Chemical Shift (δ) [ppm] | Assignment |

| ~204.5 | Carbonyl carbon (C=O) |

| ~139.0 | Aromatic carbon bearing the chlorine atom (C-Cl) |

| ~135.0 | Aromatic carbon attached to the carbonyl group (ipso-C) |

| ~129.5 | Aromatic carbons ortho to the carbonyl group |

| ~128.5 | Aromatic carbons meta to the carbonyl group |

| ~35.5 | Methine carbon (-CH) of the isopropyl group |

| ~19.0 | Methyl carbons (-CH₃) of the isopropyl group |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretching (ketone) |

| ~1590, 1485, 1400 | C=C stretching (aromatic) |

| ~830 | C-H bending (para-disubstituted benzene) |

| ~750 | C-Cl stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| 182/184 | Molecular ion [M]⁺ (presence of ³⁵Cl/³⁷Cl) |

| 141/143 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 139/141 | [C₇H₄ClO]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2]

Reaction:

Chlorobenzene + Isobutyryl Chloride --(AlCl₃)--> this compound

General Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride and a suitable inert solvent (e.g., dichloromethane or carbon disulfide). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Chlorobenzene is added to the flask. Isobutyryl chloride is then added dropwise from the addition funnel to the stirred suspension at a controlled temperature, typically between 0 °C and room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Caption: Friedel-Crafts acylation synthesis pathway.

Reduction of this compound to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

The ketone functionality of this compound can be readily reduced to a secondary alcohol using hydride-donating reagents like sodium borohydride (NaBH₄).[3][4]

Reaction:

This compound --(NaBH₄, Solvent)--> 1-(4-Chlorophenyl)-2-methylpropan-1-ol

General Procedure:

-

Dissolution: this compound is dissolved in a suitable protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution at a controlled temperature, usually 0 °C, to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reduction is monitored by TLC or GC until the starting ketone is no longer detectable.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction and Purification: The product is extracted into an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude alcohol can be purified by recrystallization or column chromatography.

Caption: Reduction of the ketone to a secondary alcohol.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds. The acetophenone core is a scaffold found in molecules with a wide range of pharmacological properties.

-

As a Synthetic Intermediate: The primary role of this compound is as a building block for more complex molecules. The ketone functionality can be a handle for various chemical transformations, including but not limited to, reductive amination to form amines, aldol condensations to form α,β-unsaturated ketones (chalcones), and reactions with Grignard reagents to introduce further substituents.

-

Potential for Biological Activity: Substituted acetophenones have been investigated for various biological activities, including antimicrobial, antifungal, and as inhibitors of enzymes such as acetylcholinesterase.[5][6] The presence of the chlorophenyl group can influence the lipophilicity and electronic properties of a molecule, which are critical factors for its pharmacokinetic and pharmacodynamic profiles. Therefore, derivatives of this compound could be of interest in screening for various biological targets.

Conclusion

This compound is a readily accessible and synthetically versatile intermediate. This guide has provided a summary of its key chemical and physical properties, spectroscopic data, and general protocols for its synthesis and a common transformation. While direct biological applications are yet to be widely reported, its utility as a scaffold for the synthesis of more complex molecules makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. Further investigation into the biological activities of its derivatives may unveil novel therapeutic agents.

References

- 1. This compound | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

physical and chemical properties of 4'-Chloroisobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroisobutyrophenone, systematically known as 1-(4-chlorophenyl)-2-methylpropan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloroisobutyrophenone, detailed experimental protocols for its synthesis, and relevant analytical data.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 4'-Chloroisobutyrophenone is presented below. It is important to note that while some experimental data is available, certain physical properties are based on computational models and should be considered as estimates.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.64 g/mol | [1] |

| CAS Number | 18713-58-1 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Not explicitly found in searches. | |

| Melting Point | Not explicitly found in searches. | |

| Boiling Point | Not explicitly found in searches. | |

| Density | Not explicitly found in searches. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and toluene. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4'-Chloroisobutyrophenone.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for confirming the structure of the molecule. Based on its structure, the following proton signals are expected:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.

-

Methine Proton: A septet for the proton on the isopropyl group (CH), deshielded by the adjacent carbonyl group.

-

Methyl Protons: A doublet for the six equivalent protons of the two methyl groups (CH₃) of the isopropyl moiety.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Data is available on PubChem, though specific peak assignments require further analysis.[1]

Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum is used to identify the functional groups present in a molecule. For 4'-Chloroisobutyrophenone, the following characteristic absorption bands are expected:

-

C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the aromatic ring will shift this peak to a lower wavenumber compared to a non-conjugated ketone.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption band in the fingerprint region.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data for 4'-Chloroisobutyrophenone is available, which can be used to determine its molecular weight and fragmentation pattern, further confirming its identity.[1]

Experimental Protocols

The primary method for the synthesis of 4'-Chloroisobutyrophenone is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Synthesis of 4'-Chloroisobutyrophenone via Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the introduction of the isobutyryl group onto the chlorobenzene ring, predominantly at the para position due to the directing effect of the chlorine atom and steric hindrance at the ortho positions.

Reaction Scheme:

Caption: Synthesis of 4'-Chloroisobutyrophenone.

Materials:

-

Chlorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Add isobutyryl chloride dropwise to the stirred suspension via the dropping funnel.

-

Addition of Substrate: After the addition of isobutyryl chloride, add chlorobenzene dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4'-Chloroisobutyrophenone can be purified by one of the following methods:

-

Distillation under Reduced Pressure: This is a common method for purifying liquid ketones.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Workflow for Purification:

Caption: Purification workflow for 4'-Chloroisobutyrophenone.

Chemical Reactivity

The chemical reactivity of 4'-Chloroisobutyrophenone is primarily dictated by the ketone functional group and the substituted aromatic ring.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-chlorophenyl)-2-methylpropan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Under strong oxidizing conditions, the acyl group can be cleaved to yield 4-chlorobenzoic acid.

-

Reactions at the α-Carbon: The α-carbon to the carbonyl group can undergo various reactions, such as halogenation or alkylation, under appropriate basic or acidic conditions.

-

Electrophilic Aromatic Substitution: The chlorophenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the chloro and isobutyryl groups.

Conclusion

4'-Chloroisobutyrophenone is a key synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. The standard synthesis via Friedel-Crafts acylation is a robust and scalable method. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors and drug development programs. Further experimental determination of its physical properties and detailed spectroscopic analysis would be beneficial for the scientific community.

References

SMILES string for 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.

Chemical Structure and Properties

The canonical SMILES string for this compound is CC(C)C(=O)C1=CC=C(C=C1)Cl.[2]

Table 1: Chemical Identifiers and Properties [2]

| Property | Value |

| IUPAC Name | This compound |

| SMILES | CC(C)C(=O)C1=CC=C(C=C1)Cl |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.64 g/mol |

| CAS Number | 18713-58-1 |

| InChI Key | OITFSBRKAUAGND-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~ 7.90 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~ 7.45 | Doublet (d) | 2H |

| Methine (CH) | ~ 3.55 | Septet (sept) | 1H |

| Methyl (CH₃) | ~ 1.15 | Doublet (d) | 6H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl (C=O) | ~ 204 | ||

| Aromatic (C-Cl) | ~ 139 | ||

| Aromatic (C-ipso) | ~ 135 | ||

| Aromatic (CH) | ~ 130, 129 | ||

| Methine (CH) | ~ 35 | ||

| Methyl (CH₃) | ~ 19 |

Note: The spectroscopic data presented is predicted and should be confirmed by experimental analysis.

Synthesis of this compound

The primary and most industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Chlorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: The flask is cooled in an ice bath. A solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride.

-

Formation of Acylium Ion: The mixture is stirred at 0°C for 15-20 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Acylation: A solution of chlorobenzene (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel, maintaining the temperature below 5°C. The reaction mixture is then stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Key Reactions of this compound

The ketone functionality of this compound allows for a variety of subsequent chemical transformations. A common and synthetically useful reaction is the reduction of the ketone to a secondary alcohol.[3]

Experimental Protocol: Reduction to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Water

-

Standard laboratory glassware

Procedure:

-

Dissolution: this compound (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (1.1 equivalents) is added portion-wise, controlling the rate of addition to maintain a low temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

-

Quenching and Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude 1-(4-Chlorophenyl)-2-methylpropan-1-ol.

-

Purification: The product can be purified by recrystallization or column chromatography.

Visualized Workflows

Synthesis via Friedel-Crafts Acylation

Caption: Friedel-Crafts Acylation Workflow.

Reduction to the Corresponding Alcohol

Caption: Ketone Reduction Workflow.

Conclusion

This compound is a key synthetic intermediate with well-established routes of preparation and subsequent reactivity. The Friedel-Crafts acylation provides an efficient method for its synthesis, and the resulting ketone can be readily transformed into other valuable compounds. This guide provides essential technical information for researchers and professionals working with this versatile chemical building block.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-Chloroisobutyrophenone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis.

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2, H-6) | ~ 7.90 | Doublet (d) | 2H |

| Aromatic (H-3, H-5) | ~ 7.45 | Doublet (d) | 2H |

| Methine (CH) | ~ 3.55 | Septet (sept) | 1H |

| Methyl (CH₃) | ~ 1.15 | Doublet (d) | 6H |

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 200 - 210 |

| C-Cl (Aromatic) | 138 - 142 |

| C-ipso (Aromatic, attached to C=O) | 134 - 138 |

| C-H (Aromatic) | 128 - 132 |

| CH (Methine) | 35 - 40 |

| CH₃ (Methyl) | 18 - 22 |

Table 3: Infrared (IR) Spectroscopy Data (Theoretical)

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 1000 - 1100 | Strong |

Table 4: Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z (for ³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula of Fragment | Notes |

| 182 / 184 | [M]⁺ | [C₁₀H₁₁ClO]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine. |

| 139 / 141 | [ClC₆H₄CO]⁺ | [C₇H₄ClO]⁺ | Base peak, resulting from alpha-cleavage. |

| 111 / 113 | [ClC₆H₄]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation. |

| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Instrument : Bruker Avance 400 MHz spectrometer (or equivalent).

-

Acquisition Parameters :

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm

-

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the TMS signal at 0 ppm. Integrate all signals.

-

-

¹³C NMR Spectroscopy :

-

Instrument : Bruker Avance 100 MHz spectrometer (or equivalent).

-

Acquisition Parameters :

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Processing : Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shifts using the CDCl₃ solvent peak at 77.16 ppm.

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method) :

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

-

Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.

-

-

Data Acquisition :

-

Instrument : PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

-

Acquisition Parameters :

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

-

-

Procedure :

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

-

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL.

-

Transfer the final solution to a 2 mL GC vial.

-

-

Instrumentation and Parameters :

-

GC System : Agilent 7890B GC (or equivalent) with a mass selective detector.

-

Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

GC Conditions :

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions :

-

Ion Source: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 450

-

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

¹³C NMR Spectral Analysis of 1-(4-Chlorophenyl)-2-methylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Chlorophenyl)-2-methylpropan-1-one. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis, serving as a vital resource for researchers in medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the analysis of structurally similar compounds, particularly substituted acetophenones, and take into account the electronic effects of the chloro and isopropyl substituents.[1][2][3] The actual experimental values may vary slightly depending on the solvent and concentration used.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

| Carbonyl (C=O) | ~204 | Singlet |

| C1 (ipso-C) | ~135 | Singlet |

| C2/C6 (ortho-C) | ~130 | Doublet |

| C3/C5 (meta-C) | ~129 | Doublet |

| C4 (para-C) | ~139 | Singlet |

| Methine (CH) | ~35 | Doublet |

| Methyl (CH₃) | ~19 | Quartet |

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of a ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

-

The data should be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz or higher.[4]

-

The instrument should be properly tuned and shimmed to the sample.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used.

-

Spectral Width (SW): A spectral width of approximately 240 ppm is generally sufficient to cover the expected chemical shift range.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, though shorter delays can be used for qualitative spectra.[7]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Apply a baseline correction to ensure a flat baseline.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

-

Integrate the peaks if quantitative information is desired, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.[9]

Logical Workflow for ¹³C NMR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of a ¹³C NMR spectrum, from initial sample preparation to final structure elucidation.

Caption: A flowchart illustrating the key stages of ¹³C NMR spectral analysis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. epfl.ch [epfl.ch]

- 6. compoundchem.com [compoundchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pathways of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Understanding these fragmentation patterns is crucial for the structural elucidation and analytical characterization of this and related compounds in various scientific and industrial applications, including drug development and quality control.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide a clear signature for its molecular structure. The fragmentation is primarily dictated by the presence of the carbonyl group and the substituted aromatic ring. The molecular weight of this compound is 182.64 g/mol .[1] Due to the presence of the chlorine atom, isotopic peaks for chlorine-containing fragments are expected, with an approximate ratio of 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures are summarized in the table below.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity (Predicted) | Ion Structure | Proposed Fragmentation Pathway |

| 182 | 184 | Low | [C₁₀H₁₁ClO]⁺• | Molecular Ion (M⁺•) |

| 139 | 141 | High | [C₇H₄ClO]⁺ | α-cleavage: Loss of isopropyl radical ([CH(CH₃)₂]•) |

| 111 | 113 | Moderate | [C₆H₄Cl]⁺ | Loss of CO from the [C₇H₄ClO]⁺ ion |

| 43 | - | Moderate | [C₃H₇]⁺ | Isopropyl cation formed from α-cleavage |

Primary Fragmentation Pathways

The fragmentation of this compound upon electron ionization is dominated by specific cleavage events that lead to the formation of stable carbocations. The principal fragmentation mechanisms are detailed below.

Alpha-Cleavage

The most prominent fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[2][3][4] In the case of this compound, this results in the loss of an isopropyl radical to form the highly stable 4-chlorobenzoyl cation. This fragment is expected to be the base peak or one of the most intense peaks in the spectrum.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Chlorophenyl)-2-methylpropan-1-one

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound is an aromatic ketone. Its structure comprises a 4-chlorophenyl group attached to a carbonyl group, which is further bonded to an isopropyl group. The key functional groups that give rise to characteristic absorption bands in an IR spectrum are the carbonyl group (C=O), the aromatic ring (C=C and C-H bonds), the alkyl groups (C-H bonds), and the carbon-chlorine bond (C-Cl). The conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency compared to a simple aliphatic ketone.[1][2]

Quantitative Infrared Spectroscopy Data

The analysis of the IR spectrum of this compound involves identifying the vibrational frequencies of its constituent functional groups. The table below summarizes the expected and observed absorption bands.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Observed/Typical Frequency (cm⁻¹) |

| C=O Stretch (Conjugated Ketone) | Aromatic Ketone | 1685 - 1705 | ~1685 - 1690 cm⁻¹ (Strong, sharp)[1][2] |

| C-H Stretch (Aromatic) | sp² C-H (Benzene ring) | 3000 - 3100 | Typically observed as weak to medium bands above 3000 cm⁻¹ |

| C-H Stretch (Aliphatic) | sp³ C-H (Isopropyl group) | 2850 - 3000 | Multiple bands are expected in the 2880-3080 cm⁻¹ range.[3] |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Two to three bands of variable intensity are typical for the aromatic ring. |

| C-H Bend (Aliphatic) | Isopropyl group (CH₃ and CH) | 1365 - 1470 | Bending vibrations for the isopropyl group are expected here. |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | A band in this region is characteristic of the C-Cl bond on the aromatic ring.[4] |

| C-H Out-of-Plane Bend (Aromatic) | 1,4-Disubstituted Ring | 800 - 850 | A strong band in this region is indicative of para-substitution on the benzene ring.[4] |

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the KBr pellet method.

A. Materials and Equipment:

-

FTIR Spectrometer

-

This compound (solid, finely ground)

-

Potassium Bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared lamp (for drying KBr)

B. Procedure:

-

Sample Preparation (KBr Pellet):

-

Gently grind approximately 1-2 mg of the this compound sample into a fine powder using the agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

-

Transfer the powder mixture to the die of the pellet press.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Identify the key absorption peaks and record their wavenumbers (in cm⁻¹).

-

Compare the observed peak positions with the expected values in the data table to confirm the presence of the characteristic functional groups and thus the identity of the compound.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared analysis of this compound.

Caption: Workflow for FTIR analysis of this compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. docbrown.info [docbrown.info]

- 4. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one [mdpi.com]

- 5. scribd.com [scribd.com]

A Comprehensive Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-1-one as a Chemical Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its molecular structure, featuring a para-substituted chlorophenyl ring attached to an isobutyryl group, provides a versatile scaffold for further chemical modifications. This guide delves into the synthesis, key reactions, and applications of this intermediate, with a focus on its role in the development of agrochemicals and its potential as a building block for other fine chemicals.

Chemical Properties:

| Property | Value | Reference |

| CAS Number | 18713-58-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2] |

| Molecular Weight | 182.64 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4'-Chloroisobutyrophenone, p-Chloroisobutyrophenone | [2] |

Synthesis of this compound

The primary industrial synthesis route for this compound is the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The chlorine atom on the benzene ring is an ortho-, para-directing group; however, the para-substituted product is predominantly formed due to reduced steric hindrance compared to the ortho position.[5][6][7]

Caption: Synthesis via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved).

-

Reagents: Chlorobenzene (112.5 g, 1.0 mol) and anhydrous aluminum chloride (146.7 g, 1.1 mol) are added to the flask. The mixture is cooled to 0-5°C in an ice bath.

-

Addition: Isobutyryl chloride (106.5 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours until the evolution of HCl gas ceases.

-

Workup: The reaction mixture is slowly poured onto crushed ice (500 g) containing concentrated HCl (50 mL). The organic layer is separated.

-

Purification: The organic layer is washed with water, a 5% sodium bicarbonate solution, and again with water. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Typical Reaction Data:

| Parameter | Value |

| Yield | 85-92% |

| Purity (GC) | >98% |

| Boiling Point | 115-117°C at 10 mmHg |

Role as a Versatile Chemical Intermediate

This compound is a valuable building block primarily due to its reactive ketone functional group and the substituted phenyl ring. It undergoes several key transformations to produce more complex molecules.

1. Reduction to Alcohol:

The carbonyl group can be readily reduced to a secondary alcohol, forming 1-(4-chlorophenyl)-2-methylpropan-1-ol.[3] This transformation is a common step to introduce a chiral center or to enable further substitution reactions at the hydroxyl group.

Caption: Reduction of the Ketone to a Secondary Alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: this compound (18.2 g, 0.1 mol) is dissolved in methanol (200 mL) in a 500 mL flask.

-

Cooling: The solution is cooled to 0°C in an ice bath.

-

Addition: Sodium borohydride (NaBH₄) (2.8 g, 0.075 mol) is added portion-wise over 30 minutes, keeping the temperature below 5°C.

-

Reaction: The mixture is stirred at room temperature for 2 hours.

-

Workup: The solvent is evaporated under reduced pressure. The residue is treated with 1 M HCl (100 mL) and extracted with ethyl acetate (2 x 100 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.

Quantitative Data:

| Parameter | Value |

| Yield | 95-99% |

| Purity (HPLC) | >99% |

2. Intermediate for Substituted Phenethylamines:

While the antidepressant Bupropion is synthesized from the meta-chloro isomer (1-(3-chlorophenyl)-... ), the core structure of this compound makes it a potential precursor for a class of compounds known as substituted phenethylamines.[8][9] These compounds have a wide range of pharmacological activities.[9] The synthesis would typically involve reductive amination or other multi-step pathways to introduce an amino group.

Key Application: Synthesis of Agrochemicals

A significant industrial application of this compound is its role as a key intermediate in the synthesis of the fungicide Cyproconazole .[10] The synthesis involves a reaction with a sulfonium ylide to form an epoxide, followed by ring-opening with 1,2,4-triazole. A crucial precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is synthesized from the title intermediate.[10][11]

Caption: Pathway to Fungicide Synthesis.

Patent-Cited Synthesis of a Key Fungicide Precursor:

A patented method describes the conversion to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[10] This involves a Homer-Wadsworth-Emmons reaction of a related phosphonate with cyclopropyl methyl ketone, followed by hydrolysis, highlighting the versatility of the chlorophenyl ketone framework in complex syntheses.[10]

| Step | Reaction | Intermediate Purity | Overall Yield from Intermediate (I) | Reference |

| 1 | Homer-Wadsworth-Emmons | 93.1% (crude) | - | [10] |

| 2 | Acidic Hydrolysis | 98.6% | ~90% | [10] |

Conclusion

This compound is a high-value chemical intermediate whose utility is centered on its accessible synthesis via Friedel-Crafts acylation and the reactivity of its ketone functional group. While it is a structural isomer of an intermediate used in antidepressant synthesis, its primary documented application lies in the agrochemical sector as a crucial precursor to the fungicide Cyproconazole. Its ability to undergo transformations like reduction and its potential as a building block for other complex molecules underscore its importance for researchers and professionals in synthetic organic chemistry.

References

- 1. This compound | 18713-58-1 | TAA71358 [biosynth.com]

- 2. This compound | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Chlorophenyl)-2-methylpropan-1-ol | 80854-14-4 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. doubtnut.com [doubtnut.com]

- 6. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 7. sarthaks.com [sarthaks.com]

- 8. US20060058300A1 - Intermediates of bupropion metabolites synthesis - Google Patents [patents.google.com]

- 9. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 10. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 11. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Application Note: Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation

Abstract

This application note provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)-2-methylpropan-1-one, also known as 4'-chloroisobutyrophenone, from chlorobenzene and isobutyryl chloride. The method employs a Friedel-Crafts acylation reaction, a fundamental process in organic chemistry for attaching an acyl group to an aromatic ring.[1][2] This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The protocol details the experimental setup, reaction conditions, work-up procedure, and purification steps. The target compound is a valuable intermediate in the synthesis of various organic molecules.[3][4]

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the production of aryl ketones. These ketones are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and other fine chemicals. In this procedure, chlorobenzene is acylated using isobutyryl chloride in the presence of anhydrous aluminum chloride. The chlorine substituent on the benzene ring is an ortho, para-directing group, meaning the incoming acyl group will primarily add to the positions ortho or para to the chlorine.[1][2][5] Due to steric hindrance from the bulky isobutyryl group, the para-substituted product, this compound, is expected to be the major product.[1][5]

Chemical Reaction Scheme

The overall reaction is as follows:

Mechanism:

-

The Lewis acid catalyst, AlCl₃, reacts with isobutyryl chloride to form a highly electrophilic acylium ion.

-

The aromatic ring of chlorobenzene acts as a nucleophile, attacking the acylium ion.

-

A proton is lost from the aromatic ring, restoring its aromaticity and generating the final ketone product.

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

Chlorobenzene (C₆H₅Cl)

-

Isobutyryl chloride (C₄H₇ClO)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or flash chromatography column

-

3.2 Procedure

-

Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

-

Reactant Loading: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 50 mL of anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: In the dropping funnel, place a solution of isobutyryl chloride (10.6 g, 0.10 mol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Addition of Chlorobenzene: Following the addition of the acyl chloride, add chlorobenzene (11.3 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains between 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture again in an ice bath. Cautiously pour the mixture onto 100 g of crushed ice in a large beaker. Slowly add 20 mL of concentrated HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is obtained as an oil. Purify the oil by vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation

The following table summarizes the reactant quantities and expected product yield.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Role |

| Chlorobenzene | C₆H₅Cl | 112.56 | 11.3 | 0.10 | Starting Material |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | 10.6 | 0.10 | Reagent |

| Aluminum Chloride | AlCl₃ | 133.34 | 14.7 | 0.11 | Catalyst |

| This compound | C₁₀H₁₁ClO | 182.64[6] | ~14.6 (80% yield) | ~0.08 | Product |

Note: Yield is an estimate and can vary based on experimental conditions.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of the target ketone.

References

- 1. doubtnut.com [doubtnut.com]

- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]

- 3. This compound | 18713-58-1 | TAA71358 [biosynth.com]

- 4. 2-(4-Chlorophenyl)-2-methylpropan-1-ol | 80854-14-4 | Benchchem [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. This compound | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-2-methylpropan-1-one, also known as 4-chloroisobutyrophenone, is a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation is commonly achieved through the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The chlorine substituent on the benzene ring is an ortho-, para-directing group; however, due to steric hindrance from the bulky isobutyryl group, the para-substituted product is predominantly formed.[1][2][3] This document provides detailed application notes and a generalized experimental protocol for the synthesis of this key intermediate.

Reaction Principle

The Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride, abstracts the chloride from isobutyryl chloride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring. Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final ketone product, this compound, with the regeneration of the catalyst and formation of hydrogen chloride as a byproduct.

Experimental Protocols

This section outlines a general laboratory procedure for the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Chlorobenzene | C₆H₅Cl | 112.56 | ≥99% |

| Isobutyryl chloride | (CH₃)₂CHCOCl | 106.55 | ≥98% |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | ≥99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated (37%) |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Ice | H₂O | 18.02 |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas trap (e.g., calcium chloride tube or bubbler)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap to prevent moisture from entering the system and to scrub the evolving HCl gas.

-

Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane as the solvent. Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Add isobutyryl chloride (1.0 equivalent) to the dropping funnel.

-

Addition of Substrate: Slowly add chlorobenzene (1.0 to 1.2 equivalents) to the stirred suspension of aluminum chloride in dichloromethane.

-

Reaction: After the addition of chlorobenzene, add the isobutyryl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

-

All operations should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

-

Isobutyryl chloride is a corrosive and lachrymatory liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The reaction generates HCl gas, which is corrosive and toxic. Use a gas trap.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Chlorobenzene | 112.56 | 1.11 | 132 |

| Isobutyryl chloride | 106.55 | 1.017 | 92 |

| This compound | 182.65 | ~1.1 | ~250-255 |

Table 2: Typical Reaction Parameters and Expected Yield

| Parameter | Value |

| Catalyst | Anhydrous AlCl₃ |

| Solvent | Dichloromethane or excess Chlorobenzene |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Theoretical Yield | Varies based on scale |

| Expected Yield | 70-90% (para-isomer) |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and intermediates in the Friedel-Crafts acylation.

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-1-one, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on the Friedel-Crafts acylation reaction, a robust and widely used method for the formation of aryl ketones.

Overview

The synthesis of this compound is achieved via the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the chlorobenzene ring. Due to the directing effect of the chlorine atom and steric hindrance, the para-substituted product is predominantly formed.

Experimental Protocol

This protocol is adapted from a similar synthesis of 4'-chloropropiophenone and is expected to provide a good yield of the desired product.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Chlorobenzene | C₆H₅Cl | 112.56 | 11.26 g (10.2 mL) | 0.10 |

| Isobutyryl chloride | C₄H₇ClO | 106.55 | 11.72 g (11.5 mL) | 0.11 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 16.00 g | 0.12 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| 5% Citric Acid Solution | C₆H₈O₇ | 192.12 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - |

| Saturated Brine Solution | NaCl | 58.44 | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a tube leading to a beaker containing mineral oil or a dilute sodium hydroxide solution) to capture the evolved HCl gas. Ensure all glassware is dry.

-

Addition of Reactants: To the flask, add chlorobenzene (0.10 mol) and dichloromethane (100 mL). Cool the mixture to 0-5 °C using an ice bath. With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (0.12 mol).

-

Addition of Acylating Agent: Place isobutyryl chloride (0.11 mol) in the dropping funnel. Add the isobutyryl chloride dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C). Stir the mixture for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the chlorobenzene is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 5% citric acid solution (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated brine solution (100 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Expected Yield and Physical Properties:

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Weight | 182.65 g/mol |

| Expected Yield | 85-95% |

| Melting Point | 35-37 °C |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.

¹H NMR (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 2H | Ar-H (ortho to C=O) |

| ~7.45 | d | 2H | Ar-H (meta to C=O) |

| ~3.50 | sept | 1H | CH(CH₃)₂ |

| ~1.20 | d | 6H | CH(CH ₃)₂ |

¹³C NMR (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~204.5 | C=O |

| ~139.0 | Ar-C (para to C=O) |

| ~134.5 | Ar-C (ipso to C=O) |

| ~129.5 | Ar-CH (ortho to C=O) |

| ~128.8 | Ar-CH (meta to C=O) |

| ~35.5 | C H(CH₃)₂ |

| ~19.0 | CH(C H₃)₂ |

Infrared (IR) Spectroscopy:

The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O (aryl ketone) stretching |

| ~1590, 1485, 1400 | C=C (aromatic ring) stretching |

| ~830 | C-H (para-disubstituted benzene) bending |

| ~1090 | C-Cl stretching |

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for the synthesis and the underlying reaction mechanism.

Application Notes and Protocols for the Reduction of 1-(4-Chlorophenyl)-2-methylpropan-1-one to 1-(4-Chlorophenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reduction of the prochiral ketone, 1-(4-Chlorophenyl)-2-methylpropan-1-one, to the corresponding chiral alcohol, 1-(4-Chlorophenyl)-2-methylpropan-1-ol. Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide outlines two primary reduction methodologies: a standard reduction using sodium borohydride for the synthesis of a racemic mixture and an overview of asymmetric reduction techniques to obtain enantiomerically enriched alcohols. Data is presented in a clear, tabular format, and key experimental workflows are visualized using diagrams.

Introduction

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity. 1-(4-Chlorophenyl)-2-methylpropan-1-ol possesses a chiral center, making the stereoselective synthesis of its enantiomers a topic of significant interest. This document details reliable methods for this reduction, providing researchers with the necessary information to replicate and adapt these procedures for their specific needs.

Chemical Transformation

The fundamental chemical transformation described in these protocols is the reduction of a ketone to a secondary alcohol.

Figure 1: General scheme for the reduction of this compound.

Section 1: Achiral Reduction with Sodium Borohydride

This protocol describes the straightforward reduction of this compound using sodium borohydride (NaBH₄) to yield the racemic alcohol. This method is robust, high-yielding, and suitable for applications where a mixture of enantiomers is acceptable.

Experimental Protocol

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude alcohol by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

| Reactant | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | Sodium Borohydride | Methanol | 0 °C to RT | 2-4 hours | >95% |

Note: The yield is an estimated value based on similar reductions and may vary depending on the specific reaction scale and purification efficiency.

Experimental Workflow

Figure 2: Workflow for the sodium borohydride reduction.

Section 2: Asymmetric Reduction Strategies

For applications requiring enantiomerically pure or enriched 1-(4-Chlorophenyl)-2-methylpropan-1-ol, asymmetric reduction methods are necessary. These methods typically employ chiral catalysts or reagents to influence the stereochemical outcome of the reaction.

Overview of Asymmetric Methods

Several powerful techniques exist for the asymmetric reduction of prochiral ketones:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide). The catalyst creates a chiral environment around the ketone, leading to a highly enantioselective hydride transfer. High enantiomeric excesses (ee) are often achievable with this method.

-

Asymmetric Transfer Hydrogenation (ATH): This technique employs a chiral transition metal catalyst (commonly based on ruthenium, rhodium, or iridium) and a hydrogen donor (e.g., isopropanol or formic acid). The chirality is derived from the ligands coordinated to the metal center. ATH is often operationally simple and can provide high enantioselectivities.

-